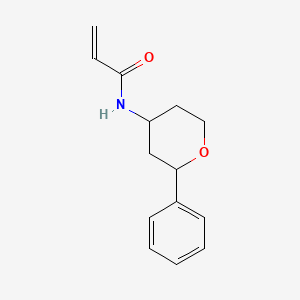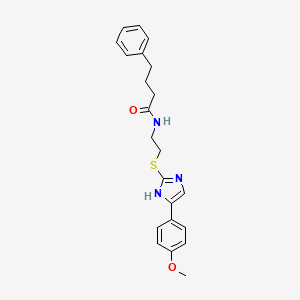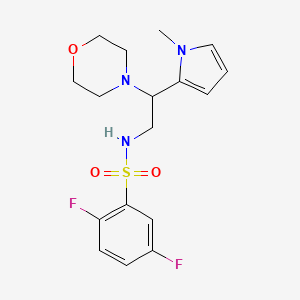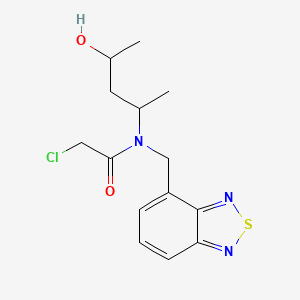![molecular formula C22H19N5O2 B2945253 1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea CAS No. 942002-04-2](/img/new.no-structure.jpg)
1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
The synthesis of 1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea involves several steps. One common method includes the reaction of benzylamine with a quinazoline derivative under specific conditions. The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance yield and efficiency .
Analyse Des Réactions Chimiques
1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. The major products formed from these reactions depend on the reagents and conditions used
Applications De Recherche Scientifique
1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea can be compared with other quinazoline derivatives such as:
- 1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]amine
- 1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]thiourea These compounds share similar structures but may exhibit different biological activities and chemical properties, highlighting the uniqueness of this compound .
Propriétés
Numéro CAS |
942002-04-2 |
|---|---|
Formule moléculaire |
C22H19N5O2 |
Poids moléculaire |
385.427 |
Nom IUPAC |
1-benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea |
InChI |
InChI=1S/C22H19N5O2/c28-21(24-14-16-7-2-1-3-8-16)26-20-18-10-4-5-11-19(18)25-22(29)27(20)15-17-9-6-12-23-13-17/h1-13H,14-15H2,(H2,24,26,28) |
Clé InChI |
RYVJLFJBXVEKBE-LHLOQNFPSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CN=CC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-methoxy-3-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2945173.png)
![({1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine](/img/structure/B2945176.png)

![(2Z)-N-(4-chlorophenyl)-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2945178.png)



![[Methyl(phenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B2945182.png)




![N-(4-bromophenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2945192.png)
